molecular formula C20H33FO4 B1665200 (Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid CAS No. 64603-03-8

(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid

Cat. No. B1665200
CAS RN: 64603-03-8
M. Wt: 356.5 g/mol
InChI Key: NHYHWZWUGGQHGO-CBWXEDHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-3138 is a prostaglandin F2alpha (PGF2alpha) analogue which antagonizes FP prostanoid receptor-mediated inositol phosphates generation.

Scientific Research Applications

Isolation and Characterization

  • Jaggavarapu et al. (2020) described the isolation and characterization of a related compound, (Z)-isopropyl 7-((1R, 2R, 3R, 5S)-2-((1E, 3Z)-3-fluoro-4-phenoxybuta-1, 3-dienyl)-3, 5-dihydroxycyclopentyl) hept-5-enoate. This compound was found as an impurity in the preparation of Tafluprost, an antiglaucoma agent. Their work included enantiospecific synthesis and docking studies showing anti-glaucoma properties (Jaggavarapu et al., 2020).

Synthesis and Characterization

  • Kan and Tai (1993) focused on improved synthesis of related derivatives for studying thromboxane A2 receptor, indicating the significance of these compounds in receptor studies (Kan & Tai, 1993).
  • Banday, Mattoo, and Rauf (2010) synthesized biologically active oxadiazoles using fatty acid hydrazides, highlighting the potential in antimicrobial activity research (Banday, Mattoo, & Rauf, 2010).

Biomarkers in Cigarette Smokers

  • Carmella et al. (2019) identified a related urinary metabolite as a biomarker of oxidative damage and inflammation in cigarette smokers, providing insights into the effects of smoking on human health (Carmella et al., 2019).

Bioactive Compounds from Endophytes

  • Guan et al. (2005) isolated new p-aminoacetophenonic acids from a mangrove endophyte, signifying the importance of these compounds in discovering new bioactive substances (Guan et al., 2005).

Intramolecular Hydride Transfer

  • Longridge and Nicholson (1990) studied the kinetics of hydrolysis of a similar compound, showing unique intramolecular hydride transfer properties, which is crucial for understanding chemical reaction mechanisms (Longridge & Nicholson, 1990).

Inhibitors in Mycolic Acid Biosynthesis

  • Hartmann et al. (1994) synthesized analogues potentially inhibiting mycolic acid biosynthesis, highlighting applications in targeting bacterial cell structures (Hartmann et al., 1994).

properties

CAS RN

64603-03-8

Product Name

(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid

Molecular Formula

C20H33FO4

Molecular Weight

356.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H33FO4/c1-2-3-9-17(21)19(23)14-12-15-11-13-18(22)16(15)8-6-4-5-7-10-20(24)25/h4,6,12,14-19,22-23H,2-3,5,7-11,13H2,1H3,(H,24,25)/b6-4-,14-12+/t15-,16-,17?,18+,19-/m1/s1

InChI Key

NHYHWZWUGGQHGO-CBWXEDHYSA-N

Isomeric SMILES

CCCCC([C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)F

SMILES

CCCCC(C(C=CC1CCC(C1CC=CCCCC(=O)O)O)O)F

Canonical SMILES

CCCCC(C(C=CC1CCC(C1CC=CCCCC(=O)O)O)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AL-3138;  AL3138;  AL 3138;  11-Deoxy-16-fluoro PGF2alpha

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid

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